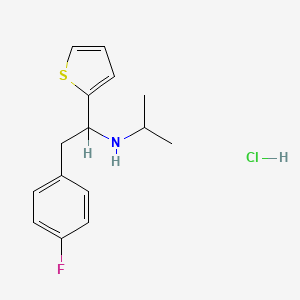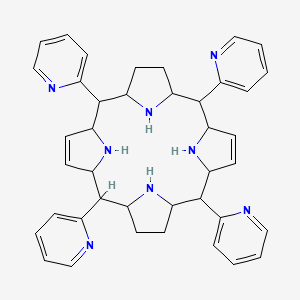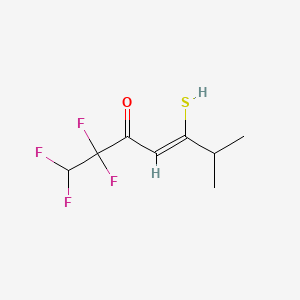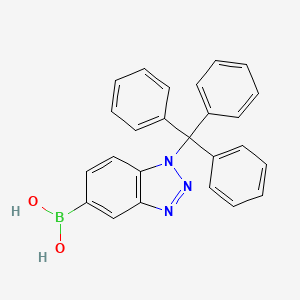
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid is a chemical compound with the molecular formula C25H20BN3O2. It is a derivative of benzotriazole, a heterocyclic compound containing a triazole ring fused to a benzene ring.
Preparation Methods
The synthesis of (1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid typically involves the reaction of benzotriazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions include boronic esters, boranes, and substituted benzotriazole derivatives .
Scientific Research Applications
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, forming reversible covalent bonds . This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid can be compared with other boronic acid derivatives, such as:
1H-Benzotriazole-5-boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of a trityl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a benzotriazole ring.
The uniqueness of this compound lies in its trityl group, which provides steric hindrance and can influence the reactivity and stability of the compound .
Properties
Molecular Formula |
C25H20BN3O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(1-tritylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C25H20BN3O2/c30-26(31)22-16-17-24-23(18-22)27-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18,30-31H |
InChI Key |
UAIFQDYVIWPXDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
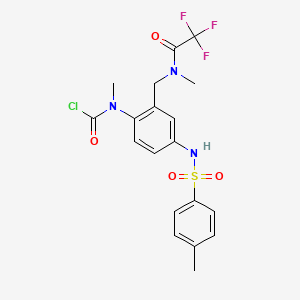
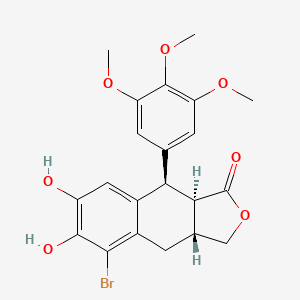
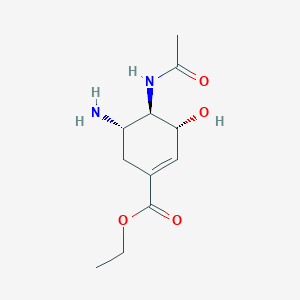
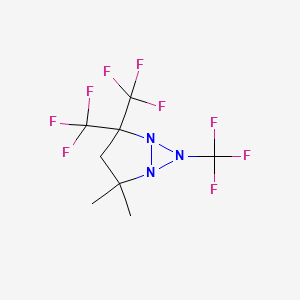
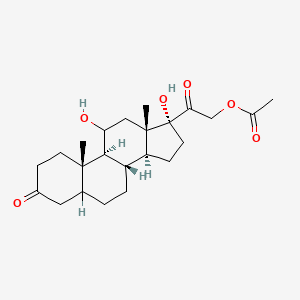
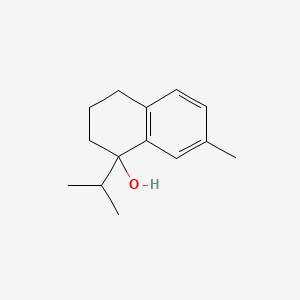
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)

